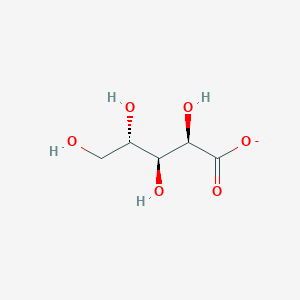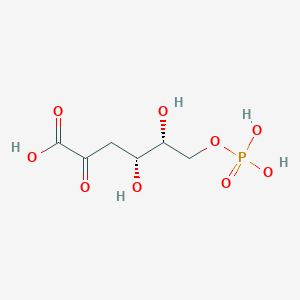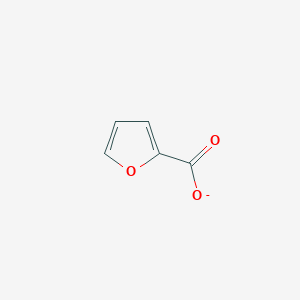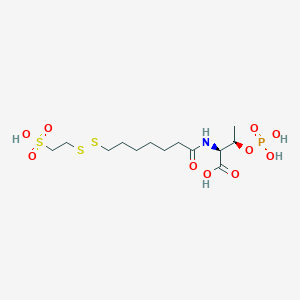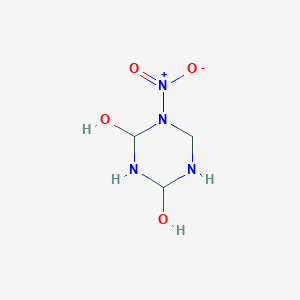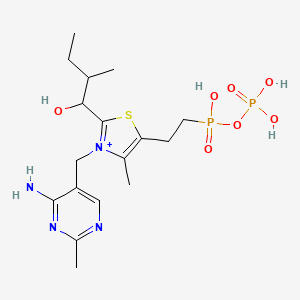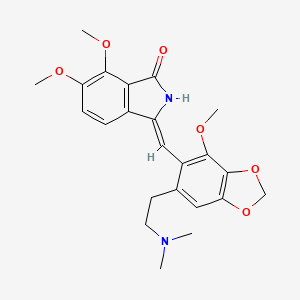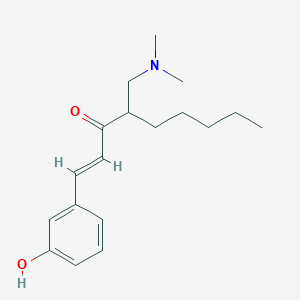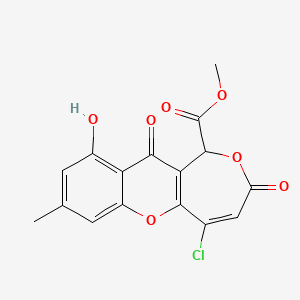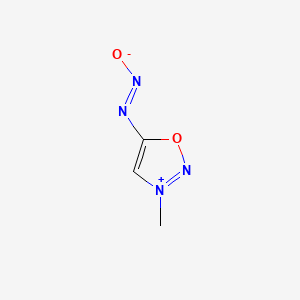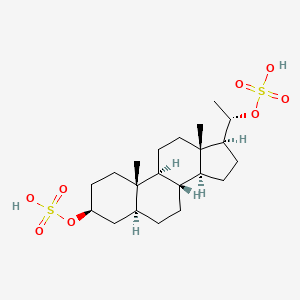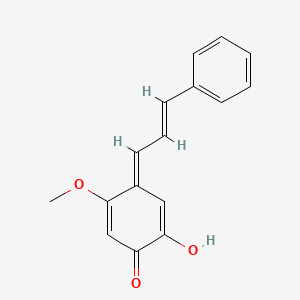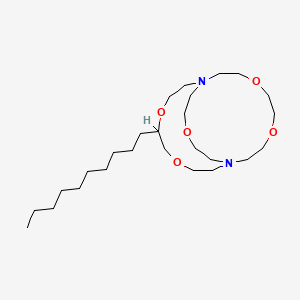
Kryptofix 221D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Kryptofix 221D, also known as 5-Decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane, is a macrocyclic compound belonging to the family of cryptands. Cryptands are a class of synthetic molecules known for their ability to form stable complexes with metal ions. This compound is particularly notable for its cage-like structure, which allows it to encapsulate metal ions, forming stable cryptates .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Kryptofix 221D typically involves the reaction of a precursor molecule with a decyl chain and a series of ethylene glycol units. The reaction conditions often include the use of a solvent such as diglyme and a catalyst to facilitate the formation of the macrocyclic structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to achieve the desired product quality .
化学反応の分析
Types of Reactions
Kryptofix 221D undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions.
Substitution: Can undergo nucleophilic substitution reactions.
Oxidation and Reduction: Participates in redox reactions under specific conditions
Common Reagents and Conditions
Complexation: Typically involves metal salts and solvents like water or organic solvents.
Substitution: Requires nucleophiles and appropriate solvents.
Oxidation and Reduction: Utilizes oxidizing or reducing agents under controlled conditions.
Major Products
The major products formed from these reactions include metal cryptates, substituted derivatives, and oxidized or reduced forms of the compound .
科学的研究の応用
Kryptofix 221D has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst and in the synthesis of radiopharmaceuticals.
Biology: Facilitates the study of ion transport and membrane interactions.
Medicine: Employed in the development of diagnostic agents and drug delivery systems.
Industry: Utilized in the production of high-purity chemicals and materials
作用機序
Kryptofix 221D exerts its effects through the formation of stable complexes with metal ions. The cage-like structure of the compound allows it to encapsulate metal ions, thereby stabilizing them and facilitating their transport and reactivity. The molecular targets include various metal ions, and the pathways involved are primarily related to ion transport and complexation .
類似化合物との比較
Similar Compounds
Kryptofix 222: Another cryptand with a similar structure but different binding properties.
18-Crown-6: A crown ether with a simpler structure and different complexation behavior.
15-Crown-5: Another crown ether with distinct properties and applications
Uniqueness
Kryptofix 221D is unique due to its specific structure, which provides a high affinity for certain metal ions and allows for the formation of highly stable complexes. This makes it particularly useful in applications requiring precise control of metal ion interactions .
特性
CAS番号 |
62002-40-8 |
|---|---|
分子式 |
C26H52N2O5 |
分子量 |
472.7 g/mol |
IUPAC名 |
5-decyl-4,7,13,16,21-pentaoxa-1,10-diazabicyclo[8.8.5]tricosane |
InChI |
InChI=1S/C26H52N2O5/c1-2-3-4-5-6-7-8-9-10-26-25-32-21-15-27-11-17-29-18-12-28(16-22-33-26)14-20-31-24-23-30-19-13-27/h26H,2-25H2,1H3 |
InChIキー |
AYKASNXTQRDUFS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
正規SMILES |
CCCCCCCCCCC1COCCN2CCOCCN(CCOCCOCC2)CCO1 |
| 62002-40-8 | |
同義語 |
(221)C(10)-cryptand 1,10-diaza-5-decyl-4,7,13,16,21-pentaoxabicyclo(8.8.5)tricosane Kryptofix 221D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


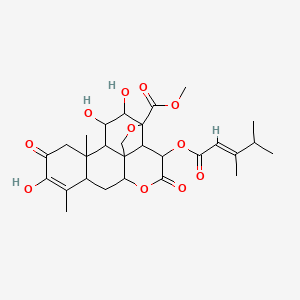
![methyl (1S,2R,3R,4S,5R,8R,9S,10R,13R,15S)-10-acetyloxy-3,4-dihydroxy-1,16-dimethyl-11,19-dioxo-6,12,20-trioxahexacyclo[13.7.0.02,8.05,9.08,13.017,21]docosa-17,21-diene-5-carboxylate](/img/structure/B1237409.png)
